
4-Piperidinecarbonitrile, 1-(1-methylethyl)-
Vue d'ensemble
Description
4-Piperidinecarbonitrile, 1-(1-methylethyl)- is a chemical compound belonging to the piperidine family. Piperidines are a class of heterocyclic organic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of the isopropyl and cyano groups at positions 1 and 4, respectively, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Piperidinecarbonitrile, 1-(1-methylethyl)- can be synthesized through several methods. One common approach involves the alkylation of 4-cyanopiperidine with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of 4-Piperidinecarbonitrile, 1-(1-methylethyl)- often involves the large-scale alkylation of 4-cyanopiperidine using isopropyl chloride or isopropyl bromide. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Piperidinecarbonitrile, 1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Amides, esters, or other derivatives.
Applications De Recherche Scientifique
4-Piperidinecarbonitrile, 1-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Piperidinecarbonitrile, 1-(1-methylethyl)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit T-type calcium channels, which play a role in neuronal signaling and pain perception.
Comparaison Avec Des Composés Similaires
4-Piperidinecarbonitrile, 1-(1-methylethyl)- can be compared with other piperidine derivatives, such as:
4-Cyanopiperidine: Lacks the isopropyl group, resulting in different chemical and biological properties.
1-Methyl-4-cyanopiperidine: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.
1-Isopropyl-4-aminopiperidine:
The unique combination of the isopropyl and cyano groups in 4-Piperidinecarbonitrile, 1-(1-methylethyl)- imparts distinct properties that make it valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C9H16N2 |
|---|---|
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
1-propan-2-ylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C9H16N2/c1-8(2)11-5-3-9(7-10)4-6-11/h8-9H,3-6H2,1-2H3 |
Clé InChI |
HJISGMVTKTZUAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC(CC1)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methoxyphenyl) 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetate](/img/structure/B8583761.png)





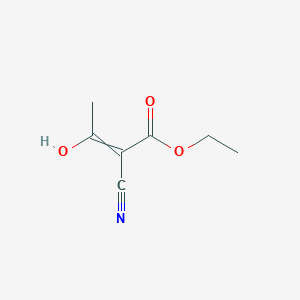

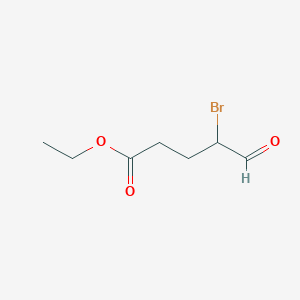
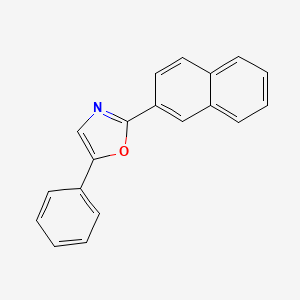
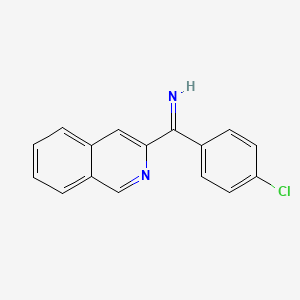
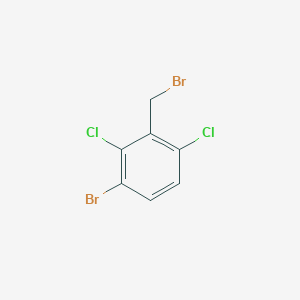
![2-Bromo-naphtho[2,3-b]furan-4,9-dione](/img/structure/B8583861.png)
